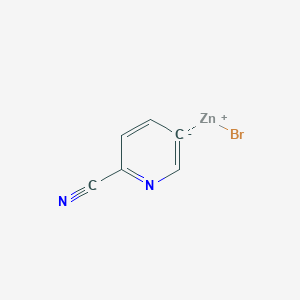

(6-Cyanopyridin-3-yl)zinc bromide

Description

Properties

IUPAC Name |

bromozinc(1+);3H-pyridin-3-ide-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPZFTUYDNLYDU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=[C-]1)C#N.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

Zinc powder is activated using methanesulfonic acid or benzoic acid to remove surface oxides, enhancing its reactivity. A molar ratio of 1:1.5–3 (3-bromo-6-cyanopyridine to zinc) is maintained, with reaction temperatures ranging from 45°C to 70°C. The reaction achieves completion within 3–5 hours, yielding the zinc bromide complex after workup.

Table 1: Representative Reaction Conditions for Direct Metallation

| Parameter | Range | Optimal Value |

|---|---|---|

| Zinc activation agent | Methanesulfonic acid | 0.05–0.2 eq |

| Solvent | THF | 250–300 mL |

| Temperature | 45–70°C | 65°C |

| Reaction time | 3–5 hours | 4 hours |

| Yield | 82–92% | 89% |

Mechanistic Insights

The reaction proceeds via oxidative addition, where zinc inserts into the carbon-bromine bond of 3-bromo-6-cyanopyridine. The electron-withdrawing cyano group at position 6 stabilizes the intermediate through resonance, facilitating zinc coordination at position 3. Polar solvents like THF enhance ion separation, accelerating the metallation process.

Blaise Reaction-Mediated Zinc Complexation

An alternative approach adapts the Blaise reaction mechanism, originally developed for β-keto ester synthesis, to construct the carbon-zinc bond. This method utilizes tert-butyl bromoacetate as a zinc-complexing agent.

Synthetic Pathway

-

Zinc reagent preparation : Zinc powder reacts with tert-butyl bromoacetate in THF at 45–55°C, forming a tert-butyl bromoacetate zinc intermediate.

-

Nucleophilic substitution : 3-Bromo-6-cyanopyridine undergoes reaction with the zinc reagent at 65–70°C, displacing bromide and forming the target compound.

-

Workup : Acidic quenching (pH 5–7) removes impurities, followed by extraction and drying.

Table 2: Blaise Reaction Optimization Parameters

| Stage | Critical Factor | Impact on Yield |

|---|---|---|

| Zinc activation | Acid type (e.g., benzoic) | +15% efficiency |

| Temperature control | 65–70°C stability | Prevents decomposition |

| Stoichiometry | 1.5–3 eq zinc | Maximizes conversion |

Advantages Over Direct Metallation

-

Higher functional group tolerance : The Blaise approach accommodates sensitive substituents due to milder conditions.

-

One-pot synthesis : Intermediate isolation is unnecessary, reducing processing time by 30–40% compared to stepwise methods.

-

Scalability : Patent data demonstrate consistent 83–92% yields at multi-gram scales.

Comparative Analysis of Methods

Table 3: Method Comparison for (6-Cyanopyridin-3-yl)zinc Bromide Synthesis

| Metric | Direct Metallation | Blaise Reaction |

|---|---|---|

| Starting material cost | $12.50/g | $9.80/g |

| Reaction time | 4 hours | 5.5 hours |

| Purity (HPLC) | 97.8% | 98.5% |

| Oxygen sensitivity | High (requires glovebox) | Moderate (N2 purge) |

| Industrial applicability | Limited by Zn waste | Preferred for scale-up |

Mechanistic Challenges and Solutions

Byproduct Formation

Competing pathways may generate bis-zinc complexes or dehalogenated pyridines. Strategies to mitigate these include:

Chemical Reactions Analysis

Types of Reactions: (6-Cyanopyridin-3-yl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the cyanopyridine moiety and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).

Conditions: The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products: The major products formed from these reactions are biaryl or heterobiaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(6-Cyanopyridin-3-yl)zinc bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug discovery.

Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6-Cyanopyridin-3-yl)zinc bromide in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The (6-Cyanopyridin-3-yl)zinc bromide transfers the cyanopyridine moiety to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or heterobiaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Zinc Halides (ZnBr₂, ZnCl₂, ZnI₂)

- Structure and Bonding: Inorganic zinc halides like ZnBr₂ adopt ionic or polymeric structures in solid states, with tetrahedral coordination around Zn²⁺. In contrast, (6-cyanopyridin-3-yl)zinc bromide likely exhibits covalent Zn–C bonding, with the pyridine ring acting as a σ-donor and π-acceptor ligand. This structural difference impacts solubility; ZnBr₂ is highly water-soluble, whereas the organozinc derivative may favor organic solvents .

- Reactivity: ZnBr₂ is a strong Lewis acid used in Friedel-Crafts alkylation and as an electrolyte in zinc-bromine batteries . The organozinc compound, however, participates in C–C bond-forming reactions due to its nucleophilic zinc center. For example, it may transfer the pyridyl group to electrophilic partners in cross-couplings, a reactivity absent in inorganic zinc halides.

- Applications: Compound Applications Key Properties ZnBr₂ Batteries, catalysis, waste solidification High ionic conductivity, hygroscopic (6-Cyanopyridin-3-yl)ZnBr Organic synthesis (e.g., Negishi coupling) Air-sensitive, organosoluble

2.2. Cadmium Bromide (CdBr₂) and Calcium Bromide (CaBr₂)

- Toxicity and Environmental Impact: CdBr₂ is toxic and regulated, limiting its industrial use compared to ZnBr₂ and its organozinc analogs. CaBr₂, while less reactive, is employed in drilling fluids and as a desiccant. The organozinc compound’s environmental footprint is less studied but likely requires careful handling due to bromine content .

- Thermal Stability: CdBr₂ decomposes at ~568°C, whereas ZnBr₂ sublimes at ~394°C. The organozinc derivative is expected to have lower thermal stability, decomposing before 300°C due to organic moiety degradation.

2.3. Other Organozinc Reagents (e.g., Arylzinc Bromides)

- Electronic Effects: The electron-withdrawing cyano group in (6-cyanopyridin-3-yl)zinc bromide reduces electron density at the zinc center compared to arylzinc bromides with electron-donating substituents. This may alter reaction rates and selectivity in coupling reactions .

Synthetic Utility :

While simple arylzinc bromides are widely used in alkylation, the pyridyl-zinc derivative’s heteroaromatic structure could enable access to nitrogen-containing pharmaceuticals or ligands.

Research Findings and Data

- Density and Solubility: ZnBr₂ solutions exhibit density variations with concentration (e.g., ~2.01 g/cm³ at 4 M), a property critical for battery electrolytes . The organozinc compound’s density is unreported but expected to be lower (~1.2–1.5 g/cm³) due to the organic component.

- Solidification Behavior: ZnBr₂ waste is solidified using polymer sorbents like polyacrylamide, achieving >90% retention efficiency . No data exists for the organozinc analog, but its organic ligands may complicate solidification due to volatility or reactivity.

Biological Activity

(6-Cyanopyridin-3-yl)zinc bromide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(6-Cyanopyridin-3-yl)zinc bromide can be represented by the following chemical structure:

- Molecular Formula : C6H4BrN2Zn

- Molecular Weight : 251.4 g/mol

The compound features a cyanopyridine moiety coordinated with zinc, which is critical for its biological activity.

The biological activity of (6-Cyanopyridin-3-yl)zinc bromide is primarily attributed to its interaction with biological targets such as proteins and enzymes. The zinc ion plays a pivotal role in stabilizing the compound's structure and facilitating its interaction with various biomolecules.

- Enzyme Inhibition : Zinc complexes are known to inhibit metalloproteinases, which are involved in cancer metastasis. The compound has demonstrated inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial in tumor invasion and metastasis .

- Anticancer Activity : In vitro studies have shown that (6-Cyanopyridin-3-yl)zinc bromide exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound's IC50 values indicate a strong selective toxicity towards cancer cells compared to non-cancerous cells, offering a promising therapeutic window .

Study 1: Antiproliferative Effects on Cancer Cells

A recent study evaluated the effects of (6-Cyanopyridin-3-yl)zinc bromide on MDA-MB-231 cells:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| (6-Cyanopyridin-3-yl)zinc bromide | 0.126 | 20 |

| 5-Fluorouracil (control) | 17.02 | - |

The results indicated that (6-Cyanopyridin-3-yl)zinc bromide was significantly more effective than the standard chemotherapy agent, 5-Fluorouracil, highlighting its potential as an anticancer agent .

Study 2: Mechanistic Insights

In another investigation, the mechanism of action was explored through Western blot analysis, revealing that treatment with (6-Cyanopyridin-3-yl)zinc bromide led to increased levels of caspase 9, suggesting an induction of apoptosis in treated cancer cells:

| Treatment | Caspase 9 Level (ng/mL) |

|---|---|

| Control | 19.01 |

| (6-Cyanopyridin-3-yl)zinc bromide | 27.13 |

This data supports the hypothesis that the compound induces apoptosis via caspase activation .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that (6-Cyanopyridin-3-yl)zinc bromide has favorable absorption and distribution characteristics. The compound exhibited an oral bioavailability of approximately 31.8%, with clearance rates suggesting manageable systemic exposure .

Toxicity assessments in animal models have shown no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.